molecular formula C12H19N B13115932 4-(tert-Butyl)-2-isopropylpyridine

4-(tert-Butyl)-2-isopropylpyridine

Cat. No.: B13115932
M. Wt: 177.29 g/mol
InChI Key: WMJOIVQLVJFVFJ-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-2-isopropylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-2-isopropylpyridine can be achieved through several methods. One common approach involves the alkylation of pyridine with tert-butyl and isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine and facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Flow microreactors can be employed to achieve precise control over reaction conditions, leading to higher yields and reduced waste. The use of flow microreactors also enhances the safety and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-2-isopropylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyridine ring. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, chlorine, sulfuric acid.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated pyridines.

Scientific Research Applications

4-(tert-Butyl)-2-isopropylpyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-2-isopropylpyridine involves its interaction with molecular targets through various pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in their activity. The compound’s structure allows it to fit into specific binding sites, modulating the function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butyl)-2-isopropylpyridine is unique due to the presence of both tert-butyl and isopropyl groups on the pyridine ring. This combination of substituents imparts distinct steric and electronic properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

4-tert-butyl-2-propan-2-ylpyridine

InChI

InChI=1S/C12H19N/c1-9(2)11-8-10(6-7-13-11)12(3,4)5/h6-9H,1-5H3

InChI Key

WMJOIVQLVJFVFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=C1)C(C)(C)C

Origin of Product

United States

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